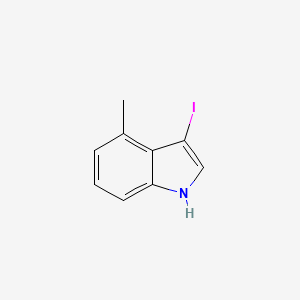

3-Iodo-4-methyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-4-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN/c1-6-3-2-4-8-9(6)7(10)5-11-8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRWMPXRPZKKJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 3 Iodo 4 Methyl 1h Indole and Its Analogs

Regioselective Iodination Methods for Indole (B1671886) Derivatives

The indole scaffold is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution. The C3 position is the most nucleophilic and, therefore, the most common site for such reactions. Regioselective iodination is crucial for the specific synthesis of 3-iodoindole derivatives.

Electrophilic Iodination Approaches (e.g., using I₂)

Electrophilic iodination stands as a primary and straightforward method for the introduction of iodine at the C3 position of indoles. The high electron density at this position facilitates attack by an electrophilic iodine source.

Molecular iodine (I₂) is a commonly employed reagent for this transformation. The reaction typically proceeds in the presence of a base, such as sodium hydroxide or ammonia, to neutralize the hydrogen iodide (HI) byproduct and drive the reaction to completion. For instance, the reaction of 4-methyl-1H-indole with iodine in a solvent like dioxane in the presence of aqueous ammonia can yield 3-iodo-4-methyl-1H-indole.

Another widely used and effective electrophilic iodinating agent is N-Iodosuccinimide (NIS). NIS is often preferred due to its ease of handling and milder reaction conditions. The reactivity of NIS can be enhanced by the use of an acid catalyst. For example, silica-supported sulfuric acid has been shown to be an effective heterogeneous catalyst for the regioselective C3-iodination of various indole derivatives using NIS in dichloromethane at room temperature, affording excellent yields. This method is applicable to indoles bearing both electron-donating and electron-withdrawing groups.

The choice of solvent can also influence the outcome of the reaction. Solvents such as dichloromethane (DCM), acetonitrile (MeCN), and N,N-dimethylformamide (DMF) are frequently used. The reaction conditions are generally mild, often proceeding at room temperature.

Below is a table summarizing typical conditions for electrophilic iodination of indole derivatives:

| Reagent System | Substrate Example | Conditions | Product | Yield (%) |

| I₂ / aq. NH₃ | 4-methyl-1H-indole | Dioxane, rt | This compound | Good |

| NIS | Indole | MeCN, rt | 3-iodo-1H-indole | 98 |

| NIS / Silica-H₂SO₄ | Skatole (3-methylindole) | DCM, rt | 2-iodo-3-methyl-1H-indole | 90 |

| I₂ / NaOH | Indole | Methanol, rt | 3-iodo-1H-indole | High |

This table is a representation of typical results and specific yields can vary based on reaction scale and precise conditions.

Metal-Catalyzed Iodination Reactions (e.g., Palladium/Copper Systems)

While electrophilic iodination is highly effective for C3-iodination, metal-catalyzed methods offer alternative pathways, sometimes providing different selectivity or functional group tolerance. These methods often proceed via a C-H activation mechanism.

Copper-Catalyzed Systems: Copper catalysts have been shown to be effective in the C-H functionalization of indoles. For the synthesis of 3-iodoindoles, copper-mediated reactions can proceed under oxidative conditions. For example, a copper-mediated aerobic oxidative C-H iodination has been reported. In such a process, a Cu(I) or Cu(II) salt can be used as the catalyst, with an iodide source like potassium iodide (KI) or molecular iodine (I₂). The proposed mechanism often involves a higher-valent copper-iodide species that acts as the electrophile, attacking the C3 position of the indole. These reactions can sometimes be part of a domino sequence, where the initial iodination is followed by another functionalization at a different position.

While direct palladium-catalyzed C-H iodination of indoles is less common than other palladium-catalyzed C-H functionalizations (like arylation or alkenylation), some methodologies utilize a "pre-iodination" strategy in palladium-catalyzed carbonylation or other coupling reactions. However, direct C-H iodination catalyzed by palladium has been developed for other aromatic systems and could potentially be adapted for indoles. These reactions typically employ a Pd(II) catalyst and an oxidant, with a suitable iodide source. The challenge lies in achieving high regioselectivity for the C3 position of the indole ring.

The table below provides examples of metal-catalyzed iodination approaches for heterocycles, illustrating the potential for indole derivatives.

| Catalyst System | Substrate Type | Iodide Source | Conditions | Key Feature |

| Cu(I)/O₂ | Indoles | KI | Aerobic, mild | Domino iodination/nitration at C3/C2 |

| Pd(OAc)₂ | Heterocycles | I₂ | Oxidant, high temp. | Directed C-H iodination |

This table provides a conceptual overview; specific applications for this compound may require further development.

Green Chemistry Methodologies for Indole Iodination

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for the synthesis of 3-iodoindoles. These approaches aim to reduce or eliminate the use of hazardous solvents, minimize waste, and improve energy efficiency.

Solvent-Free and Mechanochemical Techniques

Solvent-free reactions significantly reduce the environmental impact of chemical processes. The direct iodination of indoles can be performed under solvent-free conditions, for instance, by grinding the indole substrate with an iodinating agent like I₂ or NIS, sometimes with a solid supportive catalyst.

Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, is an emerging green technique. This method can lead to shorter reaction times, higher yields, and reduced solvent use compared to traditional solution-phase synthesis. The electrophilic iodination of indoles is amenable to mechanochemical conditions, where the solid reactants are milled together, often in the absence of any bulk solvent.

Microwave-Assisted and Ionic Liquid-Mediated Syntheses

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. The iodination of indoles with reagents like NIS can be efficiently conducted under microwave irradiation, often in minimal or no solvent.

Ionic liquids (ILs) are salts with low melting points that are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and recyclability. They can act as both the solvent and catalyst in chemical transformations. The iodination of indoles can be performed in ionic liquids, which can facilitate the reaction and allow for easy separation and reuse of the reaction medium.

Water-Based Reaction Systems

Water is the most environmentally benign solvent. Developing synthetic methods that proceed in water is a key goal of green chemistry. While many organic reactions are not compatible with water, the iodination of certain heterocyclic compounds has been successfully achieved in aqueous media. For instance, the use of iodophor, a complex of iodine and a solubilizing agent, in the presence of an oxidant like hydrogen peroxide (H₂O₂), has been shown to effect the functionalization of indoles in water. Such a system can lead to an initial C3-iodination of the indole ring. These methods avoid the use of volatile and toxic organic solvents, making the process significantly greener.

The following table summarizes various green chemistry approaches for the functionalization of indoles, which are applicable to iodination.

| Green Methodology | Reagent/Catalyst | Conditions | Advantage |

| Solvent-Free | I₂ / Solid support | Grinding, rt | No solvent waste, simple work-up |

| Mechanochemical | NIS | Ball milling | Reduced reaction time, solvent-free |

| Microwave-Assisted | NIS | Microwave irradiation | Rapid synthesis, high efficiency |

| Ionic Liquid | I₂ / [bmim]Br | rt or gentle heating | Recyclable solvent, enhanced reactivity |

| Water-Based | Iodophor / H₂O₂ | Aqueous medium, 60 °C | Environmentally benign solvent |

This table illustrates the principles of green methodologies applicable to indole iodination.

Electrochemical Synthesis of Iodoindoles

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding the need for harsh reagents and providing high selectivity. In the context of iodoindole synthesis, electrochemistry has been employed to facilitate key bond-forming reactions.

One notable strategy involves the electrochemical annulation of o-alkynylanilines. This method can utilize tetrabutylammonium iodide (TBAI) in a multifunctional role as the electrolyte, a redox catalyst, and the iodine source. The reaction proceeds through the anodic oxidation of iodide to generate an iodinating species, which then participates in the cyclization of the o-alkynylaniline to form the 3-iodoindole skeleton. This approach is advantageous due to its operational simplicity and the use of a readily available iodine source.

Another electrochemical approach is the iodine-mediated cyclization of 2-vinylanilines. In this process, the electrochemical oxidation of an iodide salt generates molecular iodine in situ. This iodine then acts as an electrophile, triggering the cyclization of the 2-vinylaniline to form the indole ring with concurrent iodination at the C3 position. The reaction conditions can often be tuned to control the outcome, providing a valuable tool for the synthesis of various substituted indoles. bohrium.com A proposed mechanism involves the oxidation of iodide to iodine, which is followed by nucleophilic addition and deprotonation steps. bohrium.com

Furthermore, the direct electrochemical iodoamination of indole derivatives has been developed. This method allows for the simultaneous introduction of both an iodine atom at the C3 position and an amino group at the C2 position, offering a rapid route to difunctionalized indoles.

Table 1: Examples of Electrochemical Synthesis of Iodoindoles

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| o-alkynylaniline | TBAI, undivided cell, constant current | 3-Iodoindole derivative | Good to Excellent |

| 2-vinylaniline | Me4NI, NH4PF6, CH3CN/H2O, constant current | Indole derivative | up to 96% bohrium.com |

| Indole | NH4I, Amine, undivided cell, constant current | 2-Amino-3-iodoindole derivative | High |

Cascade and Cyclization Reactions Leading to Substituted Iodoindoles

Cascade and cyclization reactions provide an elegant and atom-economical pathway to complex molecules like substituted iodoindoles from simpler precursors in a single synthetic operation. These methods are particularly powerful for constructing the indole core and introducing the iodo-substituent in a controlled manner.

A prominent example is the consecutive four-component synthesis of trisubstituted 3-iodoindoles. nih.govthieme-connect.combeilstein-journals.org This one-pot reaction starts with an ortho-haloaniline, a terminal alkyne, N-iodosuccinimide (NIS), and an alkyl halide. nih.govthieme-connect.combeilstein-journals.org The sequence is initiated by a copper-free Sonogashira coupling of the ortho-haloaniline and the terminal alkyne, followed by a base-catalyzed cyclization to form the indole anion. nih.govthieme-connect.combeilstein-journals.org This intermediate is then trapped by electrophilic iodination with NIS at the C3 position, and subsequent N-alkylation with an alkyl halide furnishes the final product. nih.govthieme-connect.combeilstein-journals.org This methodology allows for the generation of a library of diversely substituted 3-iodoindoles with yields ranging from 11-69%. nih.govthieme-connect.com

Electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines is another effective strategy. acs.orgnih.gov This two-step process begins with a palladium/copper-catalyzed Sonogashira coupling of an N,N-dialkyl-o-iodoaniline with a terminal alkyne. acs.orgnih.gov The resulting N,N-dialkyl-2-(1-alkynyl)aniline undergoes electrophilic cyclization upon treatment with molecular iodine (I₂). acs.orgnih.gov This reaction proceeds in excellent yields and tolerates a wide range of substituents on the alkyne, including aryl, vinyl, and alkyl groups. acs.orgnih.gov The mechanism is believed to involve the anti-attack of the electrophile and the nitrogen of the N,N-dialkylamino group on the alkyne, forming an indolium salt which then loses an alkyl group. acs.org

Table 2: Selected Examples of Cascade and Cyclization Reactions for 3-Iodoindole Synthesis

| Starting Materials | Key Reagents | Reaction Type | Product | Yield (%) | Reference |

| o-haloaniline, terminal alkyne, NIS, alkyl halide | DBU, KOt-Bu | Four-component cascade | 1,2,3-trisubstituted 3-iodoindole | 11-69 | nih.govthieme-connect.com |

| N,N-dialkyl-o-iodoaniline, terminal alkyne | Pd/Cu catalyst, I₂ | Sonogashira coupling/Electrophilic cyclization | N-alkyl-2-substituted-3-iodoindole | Excellent | acs.orgnih.gov |

| Enamine | I₂, K₂CO₃ | Iodine-mediated intramolecular cyclization | 3H-indole derivative | Good to High | nih.gov |

Functionalization at Specific Indole Positions via Lewis Acid Catalysis

Lewis acid catalysis offers a powerful tool for the regioselective functionalization of the indole nucleus. By activating either the indole or the electrophile, Lewis acids can direct substitution to specific positions, including the less reactive C4 position of the benzene (B151609) ring, which is crucial for the synthesis of this compound.

The direct functionalization of the C4 position of indoles is challenging due to the inherent electronic properties of the indole ring, which favor substitution at C3, C2, and the nitrogen atom. However, the use of directing groups can overcome this challenge. For instance, a pivaloyl group installed at the C3 position can direct arylation to the C5 position, while other directing groups on the indole nitrogen can steer functionalization to the C4, C6, or C7 positions. nih.gov Palladium catalysis, often in the presence of a Lewis acidic additive, has been shown to be effective for the C4-arylation of indoles. nih.gov

While direct Lewis acid-catalyzed methylation of a 3-iodoindole at the C4 position is not extensively documented, the principles of directed C-H functionalization can be applied. A strategy for the synthesis of this compound could involve the use of a directing group at the C3 position of a 3-iodoindole substrate to facilitate a Lewis acid-catalyzed methylation at the C4 position. Alternatively, a 4-methylindole could be subjected to a regioselective iodination at the C3 position. In some cases, iodine itself can act as a Lewis acid to promote reactions. For example, the C3-arylation of indoles with p-quinols can be catalyzed by molecular iodine.

Lewis acids such as AlCl₃, FeCl₃, BF₃·Et₂O, and Sc(OTf)₃ have been shown to be versatile catalysts for the C-H functionalization of 2-substituted azaarenes, demonstrating their potential for activating C-H bonds in heterocyclic systems. nih.gov The development of a Lewis acid-catalyzed C4-alkylation of a 3-iodoindole would likely rely on the careful selection of the Lewis acid, solvent, and a suitable directing group to achieve the desired regioselectivity.

Table 3: Strategies for Regioselective Functionalization of Indoles

| Position | Functionalization | Catalyst/Method | Key Feature |

| C4 | Arylation | Pd(OAc)₂, AgTFA, Glycine as transient directing group | Directs functionalization to the C4 position. |

| C4 | Alkenylation | Pd catalyst, TfNH- as directing group | Achieves olefination at the C4 position of tryptophan derivatives. |

| C3 | Arylation | I₂ (as Lewis acid) | Metal-free arylation of indoles with p-quinols. |

| C2/C4 | Arylation | Pd(TFA)₂ or TFA | Tuning of acid additive can switch between C4-arylation and a domino C4-arylation/3,2-carbonyl migration. nih.gov |

Chemical Reactivity and Transformational Chemistry of 3 Iodo 4 Methyl 1h Indole

Cross-Coupling Reactions of the Aryl Iodide Moiety

The C-I bond at the 3-position of the indole (B1671886) ring is the most prominent site for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions. This bond's reactivity allows for the straightforward introduction of carbon-based substituents, enabling the construction of complex molecular architectures.

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between aryl halides and terminal alkynes, and 3-iodoindoles are excellent substrates for this transformation. wikipedia.org The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgnih.gov This methodology has been successfully applied to 3-iodoindoles to synthesize a variety of 3-alkynylindoles. nih.govnih.gov

The reaction proceeds under mild conditions and tolerates a wide range of functional groups on the alkyne coupling partner, including aryl, vinyl, alkyl, and silyl substituents. nih.gov For instance, 3-iodo-1-methyl-2-phenylindole readily couples with phenylacetylene using a PdCl2(PPh3)2/CuI catalyst system in triethylamine (Et3N) to afford the corresponding 3-(phenylethynyl)indole derivative. nih.gov A copper-free Sonogashira protocol has also been developed, which can be part of a one-pot, multi-component synthesis of substituted indoles. nih.govbeilstein-journals.orgresearchgate.net

Table 1: Examples of Sonogashira Coupling with 3-Iodoindole Derivatives

| 3-Iodoindole Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-Iodo-1-methyl-1H-indole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | Toluene | 3-(Phenylethynyl)-1-methyl-1H-indole | 95% | nih.gov |

| 3-Iodo-1-methyl-1H-indole | 4-Ethynylanisole | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | Toluene | 1-Methyl-3-((4-methoxyphenyl)ethynyl)-1H-indole | 92% | nih.gov |

Beyond alkynylation, the aryl iodide moiety of 3-iodoindoles serves as an effective handle for introducing aryl and vinyl groups via Suzuki and Heck cross-coupling reactions, respectively. nih.gov

The Suzuki reaction couples the 3-iodoindole with an organoboron species, typically an arylboronic acid, using a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.org This reaction is a powerful tool for synthesizing 3-arylindoles. nih.govbeilstein-journals.org For example, 3-iodoindoles can be coupled with various arylboronic acids under standard Suzuki conditions (e.g., using a palladium catalyst and cesium carbonate as the base) to produce 1,2,3-trisubstituted indoles in good yields. nih.govbeilstein-journals.orgresearchgate.net This approach provides access to classes of compounds that have applications as blue-emissive materials. nih.govbeilstein-journals.org

Table 2: Examples of Suzuki Coupling with 3-Iodoindole Derivatives

| 3-Iodoindole Substrate | Boronic Acid Partner | Catalyst | Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Methyl-2-phenyl-3-iodo-1H-indole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1-Methyl-2,3-diphenyl-1H-indole | 80% | nih.govbeilstein-journals.org |

| 1-Methyl-2-phenyl-3-iodo-1H-indole | p-Tolylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1-Methyl-2-phenyl-3-(p-tolyl)-1H-indole | 75% | nih.govbeilstein-journals.org |

The Heck reaction involves the palladium-catalyzed coupling of the 3-iodoindole with an alkene to form a substituted alkene, effectively achieving vinylation at the C-3 position. nih.govwikipedia.org This reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)2), and a base. nih.gov For instance, 3-iodo-1-methyl-2-phenylindole reacts with n-butyl acrylate in the presence of Pd(OAc)2, Na2CO3, and n-Bu4NCl in DMF to yield the corresponding (E)-3-[1-methyl-2-phenylindol-3-yl]propenoate. nih.gov

Table 3: Example of Heck Reaction with a 3-Iodoindole Derivative

| 3-Iodoindole Substrate | Alkene Partner | Catalyst | Base | Solvent | Product | Reference |

|---|

Nucleophilic Substitution Reactions at the Iodine Position

While the carbon-iodine bond is highly reactive in metal-catalyzed processes, it is generally not susceptible to direct nucleophilic aromatic substitution (SNAr). The indole ring is an electron-rich aromatic system, which disfavors the addition-elimination mechanism typical of SNAr reactions. Such reactions usually require strong electron-withdrawing groups to activate the aromatic ring, which are absent in 3-Iodo-4-methyl-1H-indole. Consequently, the primary and most synthetically valuable pathway for functionalizing the C-3 position is through the cross-coupling reactions described above. Unprecedented nucleophilic substitution reactions have been reported in indole chemistry, but these typically involve activation of the indole nitrogen, for example through the introduction of a 1-hydroxy group, rather than direct displacement of a halide at the C-3 position. clockss.orgcore.ac.uknii.ac.jp

Electrophilic and Nucleophilic Reactions of the Indole Core

The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack and allowing it to act as a nucleophile in certain reactions. researchgate.net

Electrophilic Reactions: The pyrrole (B145914) ring of the indole system is more electron-rich than the benzene (B151609) ring, with the C-3 position being the most nucleophilic site. researchgate.net In this compound, this position is already substituted. However, the indole core can still undergo electrophilic substitution, with the incoming electrophile typically directed to the C-2, C-5, or C-7 positions, depending on the reaction conditions and the directing effects of the existing methyl and iodo substituents. The synthesis of 3-iodoindoles itself often proceeds via an electrophilic iodination of an indole precursor using reagents like N-iodosuccinimide (NIS) or iodine (I2), highlighting the high reactivity of the indole core towards electrophiles. nih.govbeilstein-journals.orgresearchgate.net Further electrophilic aromatic substitution on the 3-iodoindole core can be used to introduce additional functional groups. acs.org

Further Derivatization of the Indole Nitrogen and Alkyl Substituents

Indole Nitrogen: The nitrogen atom of the indole ring bears a proton that is moderately acidic and can be removed by a suitable base, such as potassium tert-butoxide (KOt-Bu). nih.gov The resulting indole anion is a potent nucleophile and can be trapped by various electrophiles, most commonly alkyl halides, in a process known as N-alkylation. nih.govresearchgate.net This reaction provides a direct method for installing substituents at the N-1 position. This N-alkylation step is often integrated into multi-component reaction sequences for the efficient, one-pot synthesis of fully substituted 3-iodoindoles. nih.govbeilstein-journals.orgresearchgate.net

Alkyl Substituents: The 4-methyl group is a simple alkyl substituent on the benzene portion of the indole core. Compared to the C-I bond and the heterocyclic ring, this methyl group is relatively unreactive under the conditions typically used for cross-coupling or electrophilic substitution. Derivatization of this position would require specific reagents and conditions designed for benzylic functionalization, which are generally harsher and less compatible with the other sensitive functional groups present in the molecule.

Sophisticated Spectroscopic and Structural Characterization of 3 Iodo 4 Methyl 1h Indole Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H) and carbons (¹³C).

The ¹H NMR spectrum of an indole (B1671886) derivative typically shows distinct signals for the N-H proton, aromatic protons on the benzene (B151609) and pyrrole (B145914) rings, and any substituent protons. For the parent structure of 3,4-dimethyl-1H-indole, the proton signals are well-defined, providing a baseline for understanding substitution effects rsc.org. The introduction of a bulky, electronegative iodine atom at the C3 position is expected to significantly influence the electronic environment, causing notable shifts in the NMR spectrum, particularly for the adjacent C2 proton.

Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in the molecule. The chemical shifts are sensitive to the local electronic structure, allowing for the identification of carbons within the indole scaffold. In 3-iodo-indole derivatives, the C3 carbon directly attached to the iodine atom experiences a significant upfield shift due to the heavy atom effect, while the C2 carbon is shifted downfield nih.gov.

¹H and ¹³C NMR Spectral Data for Indole Derivatives

| Compound | Technique | Chemical Shifts (δ, ppm) |

|---|---|---|

| 3,4-Dimethyl-1H-indole rsc.org | ¹H NMR (500 MHz, CDCl₃) | 7.80 (s, 1H, NH), 7.19 (d, 1H), 7.09 (t, 1H), 6.93 (d, 1H), 6.87 (d, 1H), 2.78 (s, 3H, 4-CH₃), 2.56 (d, 3H, 3-CH₃) |

| ¹³C NMR (125 MHz, CDCl₃) | 136.96, 131.43, 126.73, 122.15, 121.95, 120.69, 112.72, 109.12, 20.15 (4-CH₃), 13.19 (3-CH₃) | |

| 5-Iodo-4-methyl-1H-indole-3-carbaldehyde rsc.org | ¹H NMR (400 MHz, DMSO-d₆) | 12.34 (s, 1H, NH), 9.88 (s, 1H, CHO), 8.28 (d, 1H, H-2), 7.67 (d, 1H, H-6), 7.12 (d, 1H, H-7), 2.95 (s, 3H, 4-CH₃) |

In the spectrum for 5-iodo-4-methyl-1H-indole-3-carbaldehyde, the presence of the aldehyde group at C3 significantly alters the chemical shifts of the pyrrole ring protons and carbons compared to what would be expected for 3-Iodo-4-methyl-1H-indole. However, the data confirms the successful characterization of a 4-methyl-iodo-indole scaffold using NMR techniques rsc.org. The synthesis of various other 3-iodoindoles has been reported, with NMR and mass spectrometry used to confirm their structures unambiguously nih.gov.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This allows for the determination of the molecular formula with a high degree of confidence.

For this compound, the expected molecular formula is C₉H₈IN. HRMS analysis would aim to detect the protonated molecule, [M+H]⁺, and measure its mass-to-charge ratio (m/z) to within a few parts per million (ppm) of the theoretical value. The presence of iodine, which is monoisotopic (¹²⁷I), simplifies the isotopic pattern compared to bromine or chlorine, resulting in a single prominent peak for the molecular ion.

HRMS data from related iodo-indole derivatives demonstrates the utility of this technique. For instance, 3-iodo-1-methyl-2-phenylindole was found to have an experimental mass that closely matched its calculated value, confirming its molecular formula of C₁₅H₁₂IN nih.gov. Similarly, the structure of 5-iodo-4-methyl-1H-indole-3-carbaldehyde was corroborated by HRMS, which found the mass of the protonated molecule to be 285.9729, consistent with the calculated value of 285.9723 for the formula C₁₀H₉INO rsc.org.

HRMS Data for Iodo-Indole Derivatives

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

|---|---|---|---|---|

| 3-Iodo-1-methyl-2-phenylindole | C₁₅H₁₂IN | 333.00145 | 333.00194 | nih.gov |

| 5-Iodo-4-methyl-1H-indole-3-carbaldehyde | C₁₀H₈INO | 285.9723 | 285.9729 | rsc.org |

| Methyl 5-iodo-1H-indole-3-carboxylate | C₁₀H₈INO₂ | 301.9672 (as [M-H]⁻) | Not specified | rsc.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Vibrational and electronic spectroscopy techniques provide complementary information regarding the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For an indole structure, key absorption bands include:

N-H stretch: A sharp peak typically appearing around 3400-3500 cm⁻¹, characteristic of the secondary amine in the pyrrole ring.

Aromatic C-H stretch: Signals generally observed above 3000 cm⁻¹.

Aliphatic C-H stretch: Signals from the methyl group appearing just below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations typically found in the 1450-1600 cm⁻¹ region.

C-I stretch: This vibration occurs at low frequencies (typically below 600 cm⁻¹) and may be difficult to observe with standard mid-IR spectrometers.

The IR spectrum of 5-iodo-4-methyl-1H-indole-3-carbaldehyde displays characteristic peaks at 3228 cm⁻¹ (N-H stretch), 2851 cm⁻¹ (C-H stretch), and 1646 cm⁻¹ (C=O stretch from the aldehyde), alongside aromatic ring vibrations rsc.org.

Infrared (IR) Absorption Data for a Related Derivative

| Compound | N-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C=C (cm⁻¹) | Reference |

|---|

| 5-Iodo-4-methyl-1H-indole-3-carbaldehyde | 3228 | 2851, 2743 | 1646 | 1508 | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems. The indole ring is a chromophore that exhibits characteristic absorption bands in the UV region. These absorptions are often attributed to the ¹Lₐ and ¹Lₑ transitions of the benzenoid system openaccesspub.org. The position and intensity of these bands are sensitive to the substitution pattern on the indole ring.

For a derivative like 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone] , UV-Vis analysis in an ethanol/DMSO mixture showed absorption maxima (λₘₐₓ) at 228.0 nm, 258.5 nm, and 365.0 nm, corresponding to the extensive conjugated system of the molecule dergipark.org.tr. It is expected that this compound would show characteristic indole absorption bands, likely shifted due to the electronic effects of the iodo and methyl substituents.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms and molecules in the solid state mdpi.com. It provides definitive proof of structure by yielding accurate bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-π stacking.

While the crystal structure of this compound itself has not been reported, the structure of a similar derivative, 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole , has been determined nih.gov. This analysis provides a model for the geometry and packing of a 3-iodo-indole derivative in the crystalline state.

The study revealed that the compound crystallizes in the monoclinic space group P2₁/c. The phenylsulfonyl group is oriented nearly perpendicular to the indole ring system. The crystal packing is stabilized by weak intermolecular C-H···π interactions and π–π stacking between adjacent indole rings, with a centroid-centroid distance of 3.7617 Å nih.gov. This type of interaction is common in the crystal structures of planar aromatic molecules like indoles and is crucial for understanding their solid-state properties.

Crystallographic Data for 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂INO₂S |

| Molecular Weight | 397.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.7068 (3) |

| b (Å) | 16.2670 (4) |

| c (Å) | 8.5147 (2) |

| β (°) | 104.540 (1) |

| Volume (ų) | 1435.49 (6) |

| Z | 4 |

This structural data provides a solid foundation for predicting the solid-state behavior of this compound, which would also be expected to exhibit a planar indole core and engage in similar intermolecular interactions.

Computational Chemistry and Theoretical Investigations of 3 Iodo 4 Methyl 1h Indole

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. tandfonline.com By calculating the electron density, DFT can determine a molecule's geometry, energy, and other electronic properties. tandfonline.com For 3-Iodo-4-methyl-1H-indole, DFT calculations could predict its three-dimensional structure, bond lengths, and bond angles.

A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting chemical reactivity.

HOMO: Represents the ability to donate an electron. For this compound, the HOMO would likely be distributed across the electron-rich indole (B1671886) ring, indicating sites susceptible to electrophilic attack.

LUMO: Represents the ability to accept an electron. The LUMO's location would indicate sites prone to nucleophilic attack. The presence of the electronegative iodine atom would significantly influence the distribution of these orbitals.

The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. While specific DFT studies on substituted indoles have been performed, data for this compound is not present in the surveyed literature. tandfonline.comnih.gov

Table 1: Potential DFT-Derived Reactivity Descriptors for this compound This table is illustrative of the parameters that would be calculated in a DFT study. No published data is available for this specific compound.

| Parameter | Description | Predicted Influence of Substituents |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The methyl group (electron-donating) and indole ring would raise the HOMO energy. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The iodo group (electron-withdrawing) would lower the LUMO energy, influencing reactivity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | The combined electronic effects of the iodo and methyl groups would determine the final gap value. |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | Directly related to the HOMO energy. |

| Electron Affinity | The energy released when an electron is added to the molecule. | Directly related to the LUMO energy. |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and atomic properties based on the topology of the electron density. nih.govresearchgate.net By analyzing the critical points in the electron density, QTAIM can characterize the nature of atomic interactions, distinguishing between covalent bonds and weaker, closed-shell interactions like ionic or van der Waals forces. nih.gov

If applied to this compound, a QTAIM analysis would:

Identify bond critical points (BCPs) between all bonded atoms, confirming the molecular graph.

Analyze the properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ).

Characterize the C-I bond, determining its degree of covalent versus closed-shell character. This is particularly relevant for understanding halogen bonding potential.

Investigate potential weak intramolecular interactions, such as hydrogen bonds.

Although QTAIM has been used to study halogen bonding and interactions in other heterocyclic systems, specific QTAIM analyses for this compound have not been reported. nih.govnih.gov

Electron Localization Function (ELF) and Electrostatic Potential (ESP) Surface Mapping

The Electron Localization Function (ELF) and Electrostatic Potential (ESP) are methods used to visualize a molecule's electronic characteristics.

Electron Localization Function (ELF): ELF provides a visual map of electron pair localization, offering a chemical picture that aligns with concepts like covalent bonds and lone pairs. For this compound, an ELF analysis would show regions of high electron localization corresponding to the covalent bonds within the indole ring, the methyl group, and the C-I bond, as well as the lone pairs on the nitrogen and iodine atoms.

Electrostatic Potential (ESP) Surface Mapping: An ESP map illustrates the electrostatic potential on the molecule's electron density surface. nih.gov It reveals electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. This map is invaluable for predicting how a molecule will interact with other molecules, such as receptors or reactants. nih.gov For this compound, the ESP map would likely show:

Negative potential around the nitrogen atom's lone pair and the π-system of the indole ring.

A region of positive potential (a "sigma-hole") on the iodine atom, which is characteristic of heavier halogens and crucial for halogen bonding.

Positive potential on the N-H proton, indicating its role as a hydrogen bond donor.

While ESP maps are a common tool in computational studies of drug-like molecules, a specific ESP map for this compound is not available in published research. tandfonline.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. semanticscholar.org These simulations provide detailed information about conformational flexibility and how a molecule interacts with its environment, such as a solvent or a biological target. semanticscholar.orgmdpi.com

An MD simulation of this compound could be used to:

Explore its conformational landscape, although the indole ring system is largely rigid.

Analyze its interactions with solvent molecules (e.g., water) to understand its solvation properties.

Simulate its binding to a protein active site to assess the stability of the protein-ligand complex and identify key intermolecular interactions.

MD simulations are frequently applied to various indole derivatives to investigate their potential as therapeutic agents, but no such studies have been specifically published for this compound. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interaction Characterization

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.com This analysis requires crystal structure data, typically obtained from X-ray diffraction. The Hirshfeld surface is generated by partitioning the crystal's electron density into molecular regions.

The analysis provides:

A 3D surface mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, such as hydrogen bonds. chemscene.com

2D "fingerprint plots," which summarize all intermolecular contacts and provide a quantitative percentage contribution of different interaction types (e.g., H···H, C···H, O···H). chemscene.com

Since no crystal structure for this compound has been deposited in crystallographic databases, a Hirshfeld surface analysis cannot be performed. Studies on structurally related bromo-substituted methyl-indoles have used this technique to quantify the significance of π–π stacking and various hydrogen bonds in their crystal packing, illustrating the insights that could be gained for the iodo-analogue if its crystal structure were determined.

Supramolecular Chemistry and Halogen Bonding in Iodoindole Systems

Principles and Applications of Halogen Bonding (XB)

Halogen bonding (XB) is a noncovalent interaction where a halogen atom acts as an electrophilic species, attracting a nucleophilic region in another molecule nih.govresearchgate.netacs.orgwikipedia.org. This phenomenon occurs due to an anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a "σ-hole," located on the outermost portion of the halogen along the axis of its covalent bond (R-X) acs.orgnih.govbeilstein-journals.org. This positive σ-hole can then interact favorably with Lewis bases like lone pairs on nitrogen or oxygen atoms, or π-electron systems acs.orgbeilstein-journals.org.

The strength of a halogen bond is influenced by several factors:

The Halogen Atom : The strength of the σ-hole and the resulting halogen bond increases with the polarizability and decreases with the electronegativity of the halogen atom. The general trend is I > Br > Cl >> F beilstein-journals.org. For iodoindoles, the iodine atom is a particularly effective halogen bond donor.

The Host Molecule : Electron-withdrawing groups attached to the atom bearing the halogen enhance the positive potential of the σ-hole, strengthening the interaction beilstein-journals.orgresearchgate.net.

The Halogen Bond Acceptor : The strength of the interaction is also dependent on the Lewis basicity of the acceptor molecule beilstein-journals.org.

Halogen bonds are highly directional, typically with a bond angle (R-X···Y) close to 180°, which makes them a powerful and reliable tool for designing specific molecular assemblies acs.orgnih.gov. The interaction energy of halogen bonds involving iodine can be significant, ranging from approximately 14 to 18 kJ/mol for I···O contacts, making them comparable in strength to conventional hydrogen bonds acs.org.

Table 1: Comparison of Estimated Halogen Bond and Hydrogen Bond Complex Formation Energies

| Interaction Type | Model System | Estimated Energy (kJ/mol) | Reference |

|---|---|---|---|

| Iodine Halogen Bond (I···O) | Halobenzene···N-methylacetamide | 14.2–17.6 | acs.org |

| Bromine Halogen Bond (Br···O) | Halobenzene···N-methylacetamide | 9.0–12.1 | acs.org |

| Chlorine Halogen Bond (Cl···O) | Halobenzene···N-methylacetamide | 5.4–7.5 | acs.org |

| Hydrogen Bond (C-H···O) | Benzene (B151609)···N-methylacetamide | ~8.4 | acs.org |

The unique properties of halogen bonding have led to its application in various fields, most notably in medicinal chemistry and drug design acs.orgnih.govresearchgate.net. By incorporating halogen atoms into drug candidates, researchers can enhance binding affinity and selectivity for biological targets, such as proteins, where the halogen can interact with backbone carbonyl oxygens or other Lewis basic sites acs.org.

Formation of Halogen-Bonded Complexes and Supramolecular Assemblies

The directionality and tunable strength of halogen bonds make them ideal for constructing complex supramolecular structures nih.gov. In iodoindole systems, the iodine atom can act as a reliable XB donor to guide the self-assembly of molecules into predictable, higher-order structures like one-dimensional chains or two-dimensional networks acs.orgnih.gov. This process involves the specific recognition between the halogen bond donor (the iodoindole) and a complementary halogen bond acceptor.

The strength of a halogen bond can be significantly enhanced when one of the interacting partners is a charged species. Charge-supported halogen bonds typically involve an anionic Lewis base (e.g., I⁻, Br⁻, Cl⁻) acting as the halogen bond acceptor acs.orgnih.gov. The strong electrostatic attraction between the positive σ-hole of the iodine atom on an iodoindole and a negative anion results in a very robust interaction. These strong interactions are pivotal in anion recognition and the formation of stable co-crystals nih.govnih.gov. For instance, bidentate halogen bond donors can form infinite chains with halide anions acs.org. Similarly, cationic halogen bond donors, such as iodonium species, can form strong complexes with neutral or anionic Lewis bases nih.gov.

A specific and particularly strong type of interaction is the three-center–four-electron (3c–4e) halogen bond wikipedia.org. This type of bond is often observed in complexes where a halogen atom is simultaneously bonded to two Lewis bases, such as in the triiodide anion (I₃⁻) or in [N···I···N]⁺ complexes wikipedia.orgnih.govnih.gov.

From a molecular orbital perspective, the combination of three atomic orbitals (one from the central halogen and one from each Lewis base) results in three molecular orbitals: one bonding, one non-bonding, and one anti-bonding wikipedia.orgnih.gov. The four electrons occupy the bonding and non-bonding orbitals, leading to a stable, linear arrangement wikipedia.orgnih.gov. These bonds are characterized by D–X bond distances that are significantly shorter than the sum of the van der Waals radii and approach covalent character nih.gov. This type of bonding is crucial in the chemistry of halonium ions and has been exploited to create stable helical structures and potent catalysts nih.govchemrxiv.org.

Role of Halogen Bonding in Crystal Engineering and Solid-State Organization

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions nih.govwikipedia.org. Halogen bonding has emerged as a primary tool in this field due to its strength, high directionality, and predictability, often being compared to the more established hydrogen bond nih.govresearchgate.net.

In the context of iodoindoles, the iodine atom serves as a reliable connector for building crystalline networks. By pairing an iodoindole with suitable halogen bond acceptors, it is possible to program the assembly of molecules into specific topologies, such as infinite chains, sheets, or more complex 3D frameworks nih.govnih.gov. The geometry of these interactions is a key determinant of the final structure. So-called Type II interactions, which fit the classic halogen bond definition with an R–X···Y angle near 180°, are most commonly exploited for this purpose mdpi.com.

The modularity and tunable strength of halogen bonds also allow for the design of multi-component crystals (co-crystals) and provide a means to fine-tune the physical properties of materials, such as melting points and mechanical properties nih.govresearchgate.net.

Table 2: Typical Geometric Parameters for Halogen Bonds in Crystal Structures

| Interaction Type | Angle (R-X···Y) | Normalized Distance (d / ΣvdW) | Description | Reference |

|---|---|---|---|---|

| Type II (Classic XB) | ~180° | < 1.0 | The σ-hole on one halogen interacts with the negative belt of another atom. Highly directional. | nih.govmdpi.com |

| Type I | ~150° | < 1.0 | Symmetrical interaction where two similar angles are formed. | nih.govmdpi.com |

* d is the observed distance between the halogen and the acceptor atom; ΣvdW is the sum of their van der Waals radii.

Implications of Halogen Bonding in Catalysis

The ability of halogen bonding to act as a potent Lewis acidic interaction has led to its application in organocatalysis nih.govresearchgate.net. A halogen bond donor, such as an iodoindole derivative, can activate a substrate by withdrawing electron density, similar to the action of a proton in hydrogen bond catalysis nih.gov.

Halogen bond catalysis is particularly effective in reactions that involve the abstraction of a halide or the activation of a carbonyl group researchgate.netnih.govresearchgate.net. For example, cationic iodine(III) compounds and other iodolium salts have been shown to be highly active catalysts for reactions like the solvolysis of benzhydryl halides and Diels-Alder reactions researchgate.netresearchgate.net. The catalyst functions by forming a halogen bond with a Lewis basic site on the substrate, which stabilizes the transition state and accelerates the reaction rate nih.govrsc.org. The catalytic activity can be tuned by modifying the electronic properties of the halogen bond donor; stronger donors generally lead to higher reaction rates nih.govrsc.org. Neutral donors like molecular iodine have also been shown to catalyze a range of organic transformations nih.gov.

Biological Activities and Medicinal Chemistry Applications of 3 Iodo 4 Methyl 1h Indole Derivatives

Structure-Activity Relationship (SAR) Studies of Iodoindole Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For indole (B1671886) scaffolds, SAR studies have revealed critical insights into the roles of various substituents and their positions on the ring system.

The modular nature of the indole scaffold allows for systematic modifications, making it an ideal candidate for SAR studies. mdpi.com Research has shown that the type and position of substituents on the indole ring are crucial for potency and selectivity. For instance, in the development of HIV-1 fusion inhibitors based on a bis-indole scaffold, the linkage between the two indole rings was found to be critical; a 6–6′ linkage was optimal, while 5–6′, 6–5′, and 5–5′ linkages resulted in reduced activity. nih.gov

Furthermore, substitutions at the N-1 position of the indole ring can significantly impact biological activity. In a series of isoCA-4 analogues designed as tubulin inhibitors, N-1 methylation of the indole enhanced anticancer activity by approximately 60-fold compared to the unsubstituted analogue. nih.gov Conversely, for a series of nonpeptide RXFP3 agonists, methylation of the indole nitrogen resulted in a complete loss of activity, highlighting the importance of the N-H group for receptor interaction in that specific context. nih.gov

The position and nature of halogen substituents also play a key role. In the context of nematicidal activity, the introduction of an iodine substituent on the indole backbone led to stronger activity compared to the parent indole. mdpi.com Similarly, for RXFP3 agonists, a fluorine atom at the C5-position was found to be the most favorable halogen, with a rank order of potency being F > Cl > Br > I. nih.gov This demonstrates that while halogenation can be beneficial, the specific halogen and its location are determining factors for activity.

The following table summarizes key SAR findings for various indole derivatives from different studies.

| Compound Class | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| isoCA-4 Analogues (Anticancer) | Methyl substitution at N-1 position of indole | Significantly enhanced activity (approx. 60-fold) | nih.gov |

| Bis-indole HIV-1 Fusion Inhibitors | Linkage between indole rings (B and C) | 6–6′ linkage optimal; other linkages (5–6′, 6–5′, 5–5′) reduced activity | nih.gov |

| Nematicidal Indoles | Iodine substituent on the indole backbone | Exhibited stronger nematicidal activity than simple indole analogs | mdpi.com |

| RXFP3 Agonists | Methylation of indole N-H | Completely inactive | nih.gov |

| RXFP3 Agonists | Halogen substitution at C5-position | Potency order: F > Cl > Br > I | nih.gov |

| Topoisomerase II Inhibitors | -OH group at R1 position of 2-phenyl-1H-indoles | Not favorable for activity | nih.gov |

Ligand-Based Drug Design Approaches

In the absence of a known 3D structure of a target protein, ligand-based drug design methods are invaluable. These approaches utilize the structural information of known active compounds to develop models that can predict the activity of new molecules.

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. dergipark.org.tr Pharmacophore modeling is widely used in virtual screening to identify new chemical entities that match these features and are therefore likely to be active. dovepress.com

This process involves aligning a set of active molecules to identify common chemical features like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), and aromatic rings (R). dovepress.comresearchgate.net For instance, a pharmacophore model developed for a series of indole derivatives as Icmt inhibitors identified a four-point model consisting of two hydrophobic groups and two aromatic rings (HHRR) as crucial for activity. researchgate.net In another study on indole and isatin (B1672199) derivatives as antiamyloidogenic agents, a five-point pharmacophore model (AAHRR) was generated, which successfully distinguished active compounds from inactive ones. mdpi.com

The reliability of a pharmacophore model is critical. When the 3D structure of the target-ligand complex is known, a structure-based pharmacophore can be generated, which is generally more accurate as it incorporates spatial constraints from the receptor's binding site. nih.gov However, ligand-based models, derived from a series of active compounds, remain a powerful tool when such structural information is unavailable. mdpi.com

3D-Quantitative Structure-Activity Relationship (3D-QSAR) is a computational technique that correlates the biological activity of a set of compounds with their 3D molecular properties, such as steric and electrostatic fields. researchgate.netmdpi.com This method provides a quantitative model that can predict the activity of novel compounds and visually guide the modification of existing molecules to enhance their potency. mdpi.com

The development of a 3D-QSAR model involves aligning the molecules, calculating their molecular fields, and then using statistical methods like Partial Least Squares (PLS) to establish a correlation with their biological activities. mdpi.com The statistical significance of a 3D-QSAR model is assessed by parameters such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for an external test set (R²_pred). researchgate.netfrontiersin.org

Several 3D-QSAR studies have been successfully applied to indole derivatives. For cannabimimetic (aminoalkyl)indoles, a Comparative Molecular Field Analysis (CoMFA) model showed a strong correlation between steric-electrostatic fields and CB1 receptor binding affinity. nih.gov Another study on indole and isatin derivatives generated a 3D-QSAR model with acceptable predictive statistics (q² = 0.596, r²_ext = 0.695), complementing a pharmacophore model by identifying the physicochemical features correlated with Aβ anti-aggregating potency. mdpi.com Similarly, a robust 3D-QSAR model for indole derivatives as COX-2 inhibitors yielded a q² of 0.9461 and a Pred_r² of 0.8782, indicating a statistically significant and predictive model. researchgate.net

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is a powerful tool for assessing the binding affinity and mode of interaction of a ligand within the active site of a target protein, thereby providing insights into its potential biological activity. japsonline.com

Docking studies on indole derivatives have been instrumental in elucidating their mechanisms of action. For example, docking of novel indole-thiosemicarbazone derivatives into the binding sites of tubulin and topoisomerase IIα suggested suitable hydrogen bonding and hydrophobic interactions, explaining their observed cytotoxic activity. nih.gov In a study of pyrazolinyl-indole derivatives as potential epidermal growth factor receptor (EGFR) inhibitors, molecular docking was used to validate their anticancer activity by predicting interactions with key amino acid residues in the EGFR tyrosine kinase domain, such as Met793, Glu762, and Asp855. mdpi.com

The results from docking simulations, often expressed as a binding energy score, can help prioritize compounds for synthesis and biological testing. For instance, in a series of newly synthesized indole derivatives, one compound showed a minimum binding energy of -11.5 Kcal/mol against the target enzyme UDP-N-acetylmuramatel-alanine ligase, correlating well with its excellent observed antimicrobial activity. nih.gov

Therapeutic Potentials of Iodoindole Derivatives

The indole scaffold is a cornerstone in the development of therapeutics for a wide range of diseases. The introduction of an iodo-substituent can further enhance or modify these activities, leading to promising therapeutic candidates, particularly in oncology.

Indole derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit cancer cell growth and induce cell death. nih.govmdpi.com These compounds can trigger apoptosis, a form of programmed cell death, which is a crucial mechanism for eliminating cancerous cells. nih.govfrontiersin.org

One of the primary mechanisms by which indoles induce apoptosis is through the modulation of the Bcl-2 family of proteins. They have been shown to down-regulate anti-apoptotic proteins like Bcl-2 and Bcl-XL while up-regulating pro-apoptotic proteins like Bax, thereby shifting the cellular balance towards cell death. nih.gov Indole compounds also interfere with critical cell survival signaling pathways, such as the NF-κB pathway, which is often constitutively active in cancer cells. nih.gov

Furthermore, indole derivatives can arrest the cell cycle at various phases and inhibit tubulin polymerization, a process essential for cell division. nih.govmdpi.com The anticancer effects are not limited to a single mechanism; some indole compounds can inhibit cancer cell invasion, metastasis, and angiogenesis (the formation of new blood vessels that supply tumors). nih.gov

The presence of iodine in a molecule can contribute to its anticancer properties. For example, certain platinum iodido complexes have been shown to exert antitumor activity by modulating mitochondrial metabolism, generating reactive oxygen species (ROS), and inducing cellular senescence in cancer cells. nih.gov These mechanisms can lead to a reduction in tumor growth, as observed in a pancreatic xenograft model. nih.gov

The following table presents data on the cytotoxic activity of various indole derivatives against several human cancer cell lines.

| Compound | Cancer Cell Line | Activity (IC50 / GI50 in µM) | Reference |

|---|---|---|---|

| Indole-thiosemicarbazone (29b) | A-549 (Lung) | 11.77 | nih.gov |

| Indole-thiosemicarbazone (29b) | Hep-G2 (Liver) | 11.91 | nih.gov |

| 3-methyl-2-phenyl-1H-indole (31a) | HeLa (Cervical) | 4.4 | nih.gov |

| 3-methyl-2-phenyl-1H-indole (31a) | A2780 (Ovarian) | 2.2 | nih.gov |

| 3-methyl-2-phenyl-1H-indole (31b) | HeLa (Cervical) | 4.0 | nih.gov |

| 3-methyl-2-phenyl-1H-indole (31b) | A2780 (Ovarian) | 2.0 | nih.gov |

| Pyrazolinyl-indole (HD05) | Leukemia (CCRF-CEM) | <10 (78.76% growth inhibition) | mdpi.com |

| 3-methyl-1-[(4-(2-methoxyphenyl)piperazin-1-yl)methyl]-1H-indole (3h) | HUH7 (Liver) | 13.6 | nih.gov |

| 3-methyl-1-[(4-(2-methoxyphenyl)piperazin-1-yl)methyl]-1H-indole (3h) | MCF7 (Breast) | 16.8 | nih.gov |

Antimicrobial, Antibacterial, and Antifungal Efficacy

Derivatives of 3-iodo-4-methyl-1H-indole have been investigated for their potential as antimicrobial agents, demonstrating a range of efficacy against various bacterial and fungal strains. The indole scaffold itself is a crucial component in many natural and synthetic compounds exhibiting biological activity. researchgate.net The introduction of different substituents on the indole ring allows for the modulation of antimicrobial properties.

Studies have shown that certain indole derivatives possess significant antibacterial and antifungal capabilities. For instance, some synthesized indole derivatives have been tested against a panel of bacteria and fungi, showing promising results. jddtonline.info The antimicrobial activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. mdpi.com

Research into various indole derivatives has revealed that they can be effective against both Gram-positive and Gram-negative bacteria. dergipark.org.tr For example, certain 3-substituted indole-2-one and -thione derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Salmonella enterica. researchgate.net Additionally, some indole derivatives have demonstrated synergistic effects when combined with conventional antimicrobial drugs, enhancing their efficacy against extensively drug-resistant bacteria like Acinetobacter baumannii. nih.gov

The antifungal activity of indole derivatives has also been a subject of study. Compounds have been tested against various fungal pathogens, including Candida albicans and Aspergillus niger. jddtonline.infomdpi.com Some indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have shown significant antifungal effects against plant pathogenic fungi. nih.gov The mechanism of action for some of these compounds is thought to involve the disruption of the fungal cell membrane. nih.gov

Below is a table summarizing the antimicrobial activity of selected indole derivatives from various studies.

| Compound/Derivative | Microorganism | Activity/Measurement | Source |

| Indole-thiadiazole derivative (2h) | Staphylococcus aureus | MIC: 6.25 µg/mL | nih.gov |

| Indole-triazole derivative (3d) | Staphylococcus aureus | MIC: 6.25 µg/mL | nih.gov |

| Indole-triazole derivative (3d) | Candida krusei | MIC: 3.125-50 µg/mL | nih.gov |

| 3-indolyl-3-hydroxy oxindole (B195798) derivative (3u) | Rhizoctonia solani | EC50: 3.44 mg/L | mdpi.com |

| 3-indolyl-3-hydroxy oxindole derivative (3u) | Botrytis cinerea | Inhibition rate: 91.05% at 50 mg/L | mdpi.com |

| 5-iodoindole | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | Potent antimicrobial and antibiofilm activity | nih.gov |

| 3-methylindole | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | Potent antimicrobial and antibiofilm activity | nih.gov |

| 7-hydroxyindole | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | Potent antimicrobial and antibiofilm activity | nih.gov |

| tris(1H-indol-3-yl)methylium derivative (2) | Gram-positive bacteria | MIC: 0.13 µg/mL | mdpi.com |

| tris(1H-indol-3-yl)methylium derivative (3) | Gram-positive bacteria | MIC: 0.13 µg/mL | mdpi.com |

| tris(1H-indol-3-yl)methylium derivative (3) | Candida albicans | MIC: 2.0 µg/mL | mdpi.com |

| tris(1H-indol-3-yl)methylium derivative (4) | Candida albicans | MIC: 2.0 µg/mL | mdpi.com |

Anti-inflammatory and Analgesic Properties

The indole nucleus is a well-established scaffold in medicinal chemistry, known to be a core structure in several anti-inflammatory drugs. nih.gov Consequently, derivatives of this compound have been explored for their potential anti-inflammatory and analgesic activities. The anti-inflammatory effects of these compounds are often evaluated using models such as carrageenan-induced paw edema in rats, where the reduction in swelling indicates anti-inflammatory potential. nih.gov

A study on a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives demonstrated significant anti-inflammatory activity. nih.gov The percentage of inhibition of inflammation was measured at different time points, with some compounds showing efficacy comparable to the standard drug indomethacin. nih.gov The mechanism of action for the anti-inflammatory effects of many indole derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation. nih.gov

In addition to anti-inflammatory properties, the analgesic effects of indole derivatives have also been investigated, often using the hot-plate method in animal models. nih.gov This test measures the reaction time of an animal to a heat stimulus, with an increase in reaction time indicating an analgesic effect. Certain substitutions on the indole ring have been found to enhance analgesic activity. For example, a derivative with a 2,4,5-trimethoxyphenyl substitution showed significant analgesic properties. nih.gov

The table below presents data on the anti-inflammatory and analgesic activities of selected indole derivatives.

| Compound/Derivative | Activity | Measurement | Source |

| Indole derivative (S3) | Anti-inflammatory | 61.99% inhibition (2h), 61.20% inhibition (3h) | nih.gov |

| Indole derivative (S7) | Anti-inflammatory | 61.47% inhibition (2h), 62.24% inhibition (3h) | nih.gov |

| Indole derivative (S14) | Anti-inflammatory | 62.69% inhibition (2h), 63.69% inhibition (3h) | nih.gov |

| Indole derivative (S14) | Analgesic | 70.27% inhibition | nih.gov |

| Indole derivative (S3) | Analgesic | 61.36% inhibition | nih.gov |

| Indole derivative (S10) | Analgesic | 62.50% inhibition | nih.gov |

| Indole derivative (S17) | Analgesic | 61.53% inhibition | nih.gov |

Antiviral and Antitubercular Activities

The broad biological activity of the indole scaffold extends to antiviral and antitubercular applications. nih.govnih.gov Researchers have synthesized and evaluated various indole derivatives for their ability to inhibit the replication of different viruses and the growth of Mycobacterium tuberculosis.

In the realm of antiviral research, indole derivatives have been tested against a range of viruses, including HIV, bovine viral diarrhea virus (BVDV), yellow fever virus (YFV), and coxsackie virus B2 (CVB-2). nih.gov While some compounds have shown moderate activity, the structural features of the indole derivative are crucial for its antiviral efficacy. nih.gov For example, a study on unsymmetrical methylene (B1212753) derivatives of indoles showed significant activity against Respiratory Syncytial Virus (RSV). nih.gov More recently, an indole derivative, dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, was found to completely inhibit the replication of the SARS-CoV-2 virus in vitro at a concentration of 52.0 μM. actanaturae.ru

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents, and indole derivatives have emerged as a promising class of compounds. nih.govnih.gov A diverse range of functionalized indoles, including simple indoles, fused indoles, and isatin derivatives, have been reported to possess anti-tubercular properties. nih.gov Some of these compounds have shown high activity in vitro against both drug-sensitive and isoniazid-resistant strains of M. tuberculosis, as well as against M. avium. walshmedicalmedia.com The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antitubercular activity of these compounds. walshmedicalmedia.com For instance, some 4-methyl-7-substituted coumarin (B35378) hybrids with indole moieties have demonstrated potent antitubercular activity at low microgram per milliliter concentrations. mdpi.com

The following table summarizes the antiviral and antitubercular activities of selected indole derivatives.

| Compound/Derivative | Target | Activity/Measurement | Source |

| Unsymmetrical methylene indole derivatives (5) | Respiratory Syncytial Virus (RSV) | Significant activity | nih.gov |

| Unsymmetrical methylene indole derivatives (5) | HIV-1, BVDV, YFV, CVB-2 | Moderate activity | nih.gov |

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole (1) | SARS-CoV-2 | Complete inhibition of replication at 52.0 μM | actanaturae.ru |

| Indole derivative (TU112) | Dormant nonculturable M. tuberculosis | High level of activity | walshmedicalmedia.com |

| Various indole derivatives | M. tuberculosis H37Rv (drug-sensitive) | MIC: 0.05-2 µg/mL | walshmedicalmedia.com |

| Various indole derivatives | M. tuberculosis CN-40 (INH-resistant) | MIC: 0.018-4.44 µg/mL | walshmedicalmedia.com |

| Various indole derivatives | M. avium | MIC: 0.05-1.5 µg/mL | walshmedicalmedia.com |

| 4-methyl-7-substituted coumarin hybrid (3k) | Mycobacterium tuberculosis H37Rv | Potent at 0.625 µg/mL | mdpi.com |

| 4-methyl-7-substituted coumarin hybrid (3m) | Mycobacterium tuberculosis H37Rv | Potent at 0.625 µg/mL | mdpi.com |

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase, Monoamine Oxidases)

Derivatives of this compound have been a focus of research for their potential to inhibit various enzymes implicated in neurological disorders. Key targets include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO).

Inhibition of AChE and BChE is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Several indole derivatives have been designed and synthesized as potential AChE and BChE inhibitors. nih.govresearchgate.net The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Some novel indole derivatives have shown potent inhibition of these enzymes, with IC50 values in the nanomolar to micromolar range. nih.govtbzmed.ac.ir For example, tacrine-indole heterodimers have been developed to inhibit both cholinesterases and β-amyloid formation. researchgate.net

Monoamine oxidase (MAO) inhibitors are used in the treatment of depression and Parkinson's disease. nih.gov MAO exists in two isoforms, MAO-A and MAO-B. Selective inhibition of these isoforms is crucial for therapeutic efficacy and to minimize side effects. A number of indole derivatives have been synthesized and evaluated as inhibitors of both MAO-A and MAO-B. nih.govnih.gov Some of these derivatives have shown high potency and selectivity for MAO-B, with inhibition constants (Ki) in the nanomolar range. nih.gov For instance, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide was found to be a potent and selective MAO-B inhibitor. nih.gov

The table below provides a summary of the enzyme inhibitory activities of various indole derivatives.

| Compound/Derivative | Enzyme | Inhibitory Activity (IC50/Ki) | Source |

| 1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione (IIId) | Acetylcholinesterase (AChE) | Potent inhibitor | nih.gov |

| Tacrine-indole heterodimer (3c) | Acetylcholinesterase (AChE) | IC50: 25 nM | researchgate.net |

| Tacrine-indole heterodimer (4d) | Acetylcholinesterase (AChE) | IC50: 39 nM | researchgate.net |

| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4a) | Acetylcholinesterase (AChE) | IC50: 0.91 ± 0.045 μM | nih.gov |

| 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | Monoamine Oxidase B (MAO-B) | Ki: 0.03 µM (99-fold selective for B isoform) | nih.gov |

| 5-[1-(2-aminopropyl)]-2,3-dihydro-4-methylindole acetate (B1210297) (3) | Monoamine Oxidase A (MAO-A) | Potent and selective inhibitor | nih.gov |

| 5-[1-(2-aminopropyl)]-4-chloro-2,3-dihydroindole acetate (5) | Monoamine Oxidase A (MAO-A) | Potent and selective inhibitor | nih.gov |

| Glycyrol | Butyrylcholinesterase (BChE) | IC50: 7.22 µM | mdpi.com |

| Glycyrol | Acetylcholinesterase (AChE) | IC50: 14.77 µM | mdpi.com |

| Liquiritigenin | Monoamine Oxidase B (MAO-B) | IC50: 0.098 µM | mdpi.com |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | Monoamine Oxidase B (MAO-B) | IC50: 3.47 μM | mdpi.com |

Neuroactive and Central Nervous System Applications (e.g., Antiamyloidogenic Agents, Serotonin (B10506) Receptor Ligands)

The neuroactive potential of this compound derivatives is primarily explored through their action as enzyme inhibitors, as detailed in the previous section. The inhibition of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidases has direct implications for the treatment of central nervous system disorders.

The development of acetylcholinesterase inhibitors based on the indole scaffold is a key strategy in the management of Alzheimer's disease. nih.gov By preventing the breakdown of acetylcholine, these compounds help to alleviate the cognitive symptoms of the disease. nih.gov Some indole derivatives have been specifically designed as multi-target agents, aiming to not only inhibit cholinesterases but also to prevent the formation of β-amyloid plaques, a hallmark of Alzheimer's pathology. researchgate.net

In the context of Parkinson's disease, the selective inhibition of monoamine oxidase B (MAO-B) by indole derivatives is of significant interest. nih.gov MAO-B is involved in the degradation of dopamine (B1211576), and its inhibition can help to restore dopamine levels in the brain, thereby improving motor function. The development of potent and selective MAO-B inhibitors from the indole class of compounds represents a promising therapeutic avenue for this neurodegenerative condition. nih.govmdpi.com

Furthermore, the indole structure is a key component of the neurotransmitter serotonin. This has led to the investigation of indole derivatives as ligands for serotonin receptors, which are implicated in a variety of neurological and psychiatric conditions, including depression and anxiety. While specific studies on this compound derivatives as serotonin receptor ligands were not prominently found, the broader class of indole derivatives continues to be a rich source for the discovery of new neuroactive agents.

The potential of indole derivatives in the central nervous system is underscored by their ability to be taken up by neuronal transport mechanisms, allowing for targeted action within specific nerve terminals. nih.gov This neuron-selective action can enhance the therapeutic effects of the compounds while minimizing off-target side effects. nih.gov

3 Iodo 4 Methyl 1h Indole As a Key Building Block in Advanced Organic Synthesis

Synthesis of Complex Indole (B1671886) Alkaloids and Natural Products

The C3-iodinated indole core is a powerful precursor for the synthesis of complex indole alkaloids and other natural products. rsc.org The utility of the C-I bond lies in its susceptibility to participate in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions. nih.gov These reactions allow for the direct introduction of various substituents at the C3 position, a crucial step in the assembly of intricate molecular skeletons found in nature.

The synthesis of 3-iodoindoles can be achieved through several methods, such as the electrophilic iodination of an indole precursor or through more complex multi-component sequences. One efficient one-pot method involves a copper-free alkynylation, base-catalyzed cyclization, electrophilic iodination with reagents like N-iodosuccinimide (NIS), and subsequent alkylation, starting from ortho-haloanilines and terminal alkynes. beilstein-journals.orgnih.gov Another established route involves the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by an electrophilic iodocyclization using molecular iodine. nih.gov

Once formed, the 3-iodoindole scaffold serves as a platform for diversification. For example, 3-iodo-1-methyl-2-phenylindole, an analogue of 3-Iodo-4-methyl-1H-indole, has been shown to undergo various palladium-catalyzed couplings in good to excellent yields. nih.gov These transformations highlight the synthetic potential locked within the C3-iodo functionality, enabling the construction of the core structures of many biologically active compounds. nih.gov

Table 1: Representative Palladium-Catalyzed Reactions of a 3-Iodoindole Analog

This table illustrates the versatility of the 3-iodoindole scaffold in key C-C bond-forming reactions, using 3-iodo-1-methyl-2-phenylindole as a model substrate. The conditions and yields demonstrate the efficiency of these transformations for building molecular complexity. nih.gov

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product | Yield |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, rt | 1-Methyl-2-phenyl-3-(phenylethynyl)indole | High |